molecular formula C11H14FNOS B1524889 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) CAS No. 1283095-50-0

2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)

Cat. No. B1524889
CAS RN: 1283095-50-0
M. Wt: 227.3 g/mol
InChI Key: JWRJYELIMAXNIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine) is C22H26F2N2O2S .

Scientific Research Applications

1. Potential Psychotropic Agent Synthesis

A study explored the synthesis of a series of 2-aryl-2,3-dihydropsiro[benzofuran-3,4′-piperidines] as potential psychotropic agents via an efficient intramolecular fluorine displacement reaction. This approach demonstrated the potential of fluorine-containing spiro compounds in the development of new psychotropic drugs (Ong & Agnew, 1981).

2. Inhibitor Design for Cancer Treatment

Research on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which share structural similarities with 2-Fluorospiro compounds, identified potent, selective, and orally efficacious inhibitors for c-Met/ALK. These inhibitors showed significant antitumor effects in gastric carcinoma models, highlighting their potential in cancer treatment (Li et al., 2013).

3. Antimycobacterial Activity

A study reported the synthesis of spiro-piperidin-4-ones with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This research highlights the potential of spiro compounds, including those with fluorine substitution, in treating tuberculosis and related bacterial infections (Kumar et al., 2008).

4. Development of PET Radioligands

Research involving a fluorine-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyran] compound demonstrated its utility as a radioligand for PET brain imaging. This application is crucial for studying brain functions and disorders, indicating the broader scope of fluorine-substituted spiro compounds in neurological research (Kimura et al., 2011).

5. Synthesis of Fluorine-Containing Substitutes

A study on the synthesis of fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] demonstrated the utility of fluorinated spiro compounds. These compounds, prepared via a rapid one-pot multi-component reaction, are interesting for biological screening tests (Dandia, Gautam, & Jain, 2007).

properties

IUPAC Name

2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRJYELIMAXNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=C(S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
Reactant of Route 2
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
Reactant of Route 3
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
Reactant of Route 4
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
Reactant of Route 5
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
Reactant of Route 6
2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)

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